Pyrimidin-2-ylmethanethiol

Description

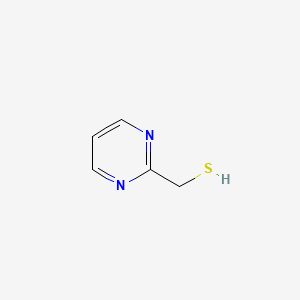

Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-2-ylmethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c8-4-5-6-2-1-3-7-5/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYYPSMCISCIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors for Pyrimidin 2 Ylmethanethiol

De Novo Synthesis Routes for Pyrimidin-2-ylmethanethiol

De novo synthesis refers to the construction of the pyrimidine (B1678525) ring from acyclic precursors. This approach offers flexibility in introducing various substituents onto the pyrimidine core.

A specific method for synthesizing this compound involves the reaction of 2-(chloromethyl)pyrimidine (B1313406) with sodium thiophosphate dodecahydrate. whiterose.ac.uk In this procedure, 2-(chloromethyl)pyrimidine in N,N-dimethylformamide (DMF) is reacted with an aqueous solution of sodium thiophosphate dodecahydrate. whiterose.ac.uk This reaction yields this compound as a colorless oil. whiterose.ac.uk

Reaction Details:

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

| 2-(Chloromethyl)pyrimidine | Sodium thiophosphate dodecahydrate | N,N-Dimethylformamide (DMF) and Water | This compound | 36% whiterose.ac.uk |

This table summarizes the key components and outcome of the synthesis of this compound from 2-(chloromethyl)pyrimidine.

The fundamental synthesis of a pyrimidine ring typically involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N moiety. wikipedia.org Common reagents for this condensation include amidines, urea, and guanidines, which react with β-dicarbonyl compounds to form 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively. wikipedia.org The Biginelli reaction and other multicomponent reactions also provide effective routes to pyrimidine derivatives. wikipedia.org

The biosynthesis of pyrimidine derivatives like uracil, thymine, and cytosine proceeds de novo from carbamoyl (B1232498) phosphate (B84403) and aspartate. wikipedia.org In laboratory synthesis, however, it is more common to modify existing pyrimidine derivatives rather than constructing the parent ring from scratch. wikipedia.org

Precursor Chemistry and Pyrimidinyl Thiol Derivatives as Synthetic Intermediates

The synthesis of this compound often relies on the availability of suitable precursors, particularly substituted pyrimidine-thiols and their analogues.

A common method for preparing substituted pyrimidine-2(1H)-thiol derivatives involves the cyclization of chalcones with thiourea. scispace.comtubitak.gov.tr This approach allows for the introduction of various aryl substituents at the 4 and 6 positions of the pyrimidine ring. tubitak.gov.tr Microwave-assisted solid-phase synthesis has been utilized to efficiently produce a range of 4,6-diarylpyrimidine-2(1H)-thiol derivatives. tubitak.gov.tr

Another approach involves the treatment of dichlorinated pyrimidines with thiol-containing nucleophiles. For instance, 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde reacts with (1H-benzimidazol-2-yl)methanethiol to yield a substituted thieno[2,3-d]pyrimidine (B153573). researchgate.netvu.lt

The introduction of a thiomethyl group (-SCH3) is a key step in synthesizing various pyrimidine derivatives. One strategy involves the S-alkylation of a pyrimidine-thiol. scirp.org Another method utilizes reagents like BF3SMe2, which serves as a non-malodorous source for the nucleophilic installation of the thiomethyl group onto electron-deficient haloarenes. diva-portal.org This reagent can also facilitate the conversion of aromatic aldehydes into methyl-dithioacetals. diva-portal.org

In the context of related heterocyclic systems, the reaction of a chloro-substituted precursor with a thiol can be used to form a thioether bond. For example, the synthesis of imidazo[1,2-a]this compound derivatives can involve the attack of a thiol group on a chloro-substituted pyrimidine, displacing the chloride to form the desired thioether. vulcanchem.com Similarly, furan-2-ylmethanethiol can be reacted with a chloro-substituted triazolopyrimidine in the presence of a base like sodium hydride to introduce a furan-2-ylmethylthio moiety. nih.govmdpi.com

Optimization of Synthetic Pathways and Reaction Conditions for this compound

The optimization of synthetic routes to this compound and its derivatives is crucial for improving yields and simplifying procedures. General strategies for optimizing organic syntheses can be applied, which may involve a systematic variation of reaction parameters such as temperature, solvent, catalyst, and reaction time. nih.gov

For instance, in the Knoevenagel condensation used to synthesize related furan-containing pyrimidine derivatives, optimization studies have shown that temperature, solvent polarity, and catalyst loading are critical factors in achieving high yields. smolecule.com Similarly, in the synthesis of substituted pyrimidines via cyclization of ketones with nitriles, the choice of catalyst and base is important. rsc.org For the synthesis of thieno[2,3-d]pyrimidines, reaction conditions such as the solvent and the presence of a base can influence whether a cyclization or a simple substitution reaction occurs. researchgate.netvu.lt

Chemical Transformations and Mechanistic Reactivity of Pyrimidin 2 Ylmethanethiol

Reactivity of the Thiol Group in Pyrimidin-2-ylmethanethiol

The thiol group (-SH) of this compound is the primary site of its characteristic reactivity, engaging in a variety of chemical transformations. These reactions are fundamental to its role in different chemical and biological contexts.

Oxidative Coupling and Disulfide Bond Formation, including On-DNA Applications

The thiol group of this compound can undergo oxidative coupling to form a disulfide bond (-S-S-). This reaction is a common transformation for thiols and can be achieved using various oxidizing agents. biolmolchem.comresearchgate.netresearchgate.net The formation of disulfides is a critical process in various fields, from materials science to the intricate folding of proteins. researchgate.netmdpi.com

A noteworthy application of this reactivity is in the synthesis of DNA-encoded libraries (DELs). acs.org DELs are vast collections of chemical compounds individually linked to a unique DNA tag, which serves as an identifiable barcode. acs.org This technology has become a powerful tool for discovering small-molecule ligands for protein targets. acs.org

In the context of DELs, an on-DNA oxidative disulfide formation method has been developed. acs.org This method has demonstrated broad applicability and can be rapidly implemented in routine DEL synthesis. acs.org For instance, heterocyclic thiols like this compound have been shown to react effectively in this process. acs.org The resulting disulfide intermediates can be readily converted back to free thiols by treatment with a reducing agent like dithiothreitol (B142953) (DTT). acs.org This reversible nature of the disulfide bond is crucial for the applications of these molecules.

The general mechanism for the oxidative coupling of thiols to disulfides can proceed through different pathways depending on the oxidant used. nih.gov Under certain conditions, the reaction may involve the formation of a sulfenic acid intermediate (RSOH) or a sulfenyl derivative (RSX), which then reacts with another thiol molecule to yield the disulfide. nih.gov One-electron oxidation pathways can also lead to the formation of thiyl radicals, which can then dimerize to form the disulfide. nih.gov

Nucleophilic Substitution and S-Alkylation Reactions

The thiol group of this compound is nucleophilic and can participate in nucleophilic substitution reactions. A common example is S-alkylation, where the thiol reacts with an alkyl halide or another suitable electrophile to form a thioether. This reaction proceeds via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon, displacing a leaving group. ksu.edu.salibretexts.org

The efficiency of S-alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the basicity of the reaction medium. ksu.edu.sa The thiol is often converted to its more nucleophilic thiolate form by a base to facilitate the reaction.

An example of a reaction involving the thiol group is the synthesis of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, where a pyrimidine (B1678525) derivative undergoes nucleophilic substitution. mdpi.com While this example does not directly use this compound, it illustrates the general reactivity of thiol groups on pyrimidine rings. In this synthesis, a thiol group attached to a pyrimidine core reacts with an alkyl bromide. mdpi.com

Investigation of Thiol-Disulfide Exchange Equilibria

Thiol-disulfide exchange is a reversible reaction where a thiol reacts with a disulfide, resulting in the formation of a new disulfide and a new thiol. nih.govmdpi.com This equilibrium is fundamental in biological systems, playing a crucial role in protein folding, redox signaling, and maintaining the cellular redox environment. nih.govnih.govplos.org

The position of the thiol-disulfide exchange equilibrium is governed by the relative redox potentials and pKa values of the participating thiols. mdpi.comaalto.fi The reaction rate is often dependent on the concentration of the thiolate anion, which is a much stronger nucleophile than the neutral thiol. mdpi.com The kinetics of these exchange reactions can be complex, sometimes involving intermediate mixed disulfide species. nih.govaalto.fi

Pyrimidine Ring Functionalization and Derivatization Strategies

The pyrimidine ring in this compound offers opportunities for further functionalization, allowing for the synthesis of a diverse range of derivatives. lifechemicals.comorganic-chemistry.org

Exploration of Electrophilic and Nucleophilic Substitutions on the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. bhu.ac.inresearchgate.net This electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution:

Electrophilic substitution on an unactivated pyrimidine ring is generally difficult. bhu.ac.inresearchgate.net The nitrogen atoms deactivate the ring towards attack by electrophiles and are themselves prone to protonation under acidic conditions, further deactivating the ring. bhu.ac.in However, the presence of activating groups, such as amino (-NH2) or hydroxyl (-OH) groups, can facilitate electrophilic substitution, which typically occurs at the C-5 position. researchgate.net For this compound, the methylene (B1212753) thiol group is not a strong activating group, so electrophilic substitution would likely require harsh conditions or prior modification of the ring.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (like a halogen) is present at the C-2, C-4, or C-6 positions. mdpi.combhu.ac.in The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atoms. mdpi.com

For this compound itself, direct nucleophilic substitution on the ring is unlikely as there are no inherent leaving groups. However, derivatives of this compound containing halogens on the pyrimidine ring would be expected to undergo SNAr reactions readily. For example, a chloro-substituted pyrimidine can react with various nucleophiles, such as amines, to afford substituted pyrimidine derivatives. mdpi.comnih.govmdpi.com

Regiochemical Control in Pyrimidine Modifications

Controlling the regiochemistry of substitution on the pyrimidine ring is crucial for synthesizing specific isomers.

In electrophilic substitutions , the directing effect of existing substituents is paramount. As mentioned, activating groups generally direct incoming electrophiles to the C-5 position. researchgate.net

In nucleophilic aromatic substitutions , the position of the leaving group dictates the site of reaction. In di- or tri-substituted pyrimidines with multiple leaving groups, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in 2,4-dichloropyrimidines, the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. This differential reactivity can be exploited to achieve selective monosubstitution. mdpi.com Subsequent reaction at the second position can then be carried out, potentially with a different nucleophile, to create asymmetrically substituted pyrimidines.

The synthesis of various functionalized pyrimidines often involves multi-step sequences where the pyrimidine ring is constructed first, followed by the introduction and manipulation of substituents. organic-chemistry.org For example, chlorination of pyrimidones (pyrimidin-ols) with reagents like phosphorus oxychloride (POCl3) is a common method to introduce chlorine atoms, which then serve as handles for nucleophilic substitution reactions. mdpi.combhu.ac.in

Reaction Mechanisms and Kinetic Studies of this compound Transformations

The chemical reactivity of this compound is centered around the nucleophilic character of the thiol group and the electronic properties of the pyrimidine ring. The thiol moiety readily participates in a variety of transformations, including S-alkylation, oxidation, and metal-catalyzed cross-coupling reactions. Mechanistic and kinetic studies, while not exhaustively focused on this specific molecule, can be inferred from research on analogous heterocyclic thiols and related pyrimidine derivatives.

The thiol group's susceptibility to oxidation necessitates careful handling in synthetic procedures, often requiring an inert atmosphere to prevent the formation of disulfide by-products whiterose.ac.uk. Computational studies on related benzimidazole-based thiol compounds can also provide insights into the reactivity and potential reaction pathways of this compound researchgate.netsciencepg.com.

Nucleophilic Substitution Reactions

The sulfur atom in this compound is a potent nucleophile, readily undergoing S-alkylation with various electrophiles. This reaction is a fundamental transformation for this class of compounds. The general mechanism for S-alkylation proceeds via a bimolecular nucleophilic substitution (SN2) pathway.

In this mechanism, the thiol is typically deprotonated by a base to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide or a similar substrate, displacing the leaving group in a single concerted step.

A study on the chemoselective alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones highlights the factors influencing N- versus O- or S-alkylation. While this study focuses on a different pyrimidine derivative, the principles are applicable. The choice of solvent and base can influence the reaction's chemoselectivity. For instance, the use of potassium carbonate in a polar aprotic solvent like acetonitrile (B52724) is common for such alkylations nih.gov. The reaction of a related pyrimidinone with brominated and iodinated alkylating agents demonstrated that the iodide was a better leaving group, leading to higher yields in shorter reaction times nih.gov.

Table 1: Illustrative Reaction Conditions for S-Alkylation of Heterocyclic Thiols

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Alkyl Iodide | Tetrabutylammonium Bromide | Not Specified | Not Specified | Not Specified | researchgate.net |

| 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K2CO3 | Acetonitrile | Reflux | 87 | nih.gov |

| 2-Fluorothiophenol | Tetramethylguanidine (TMG) | THF/H2O | 25°C | 49 | acs.org |

Oxidation Reactions

The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, depending on the oxidant and reaction conditions.

Formation of Disulfides:

The most common oxidation product of thiols is the corresponding disulfide. This transformation can occur via aerial oxidation, often catalyzed by a base, or by treatment with mild oxidizing agents. A study on the on-DNA aerial oxidation of thiols demonstrated that tetramethylguanidine (TMG) was an effective base for promoting disulfide formation from various thiols, including furan-2-ylmethanethiol acs.org. The proposed mechanism involves the formation of a thiolate anion which then reacts with another thiol molecule in the presence of an oxidant (in this case, atmospheric oxygen).

Formation of Sulfonic Acids:

Stronger oxidizing agents can convert the thiol group directly to a sulfonic acid. A study on the oxidation of various thiols to sulfonic acids using Oxone® (potassium peroxymonosulfate) in the presence of sodium bicarbonate provides a likely mechanistic pathway. The reaction is proposed to proceed through electron transfer steps, with the disulfide being a potential intermediate at lower conversions researchgate.net.

The proposed mechanism for Oxone® oxidation involves the initial formation of a sulfenic acid (RSOH), which is then rapidly oxidized further to the sulfinic acid (RSO₂H) and finally to the sulfonic acid (RSO₃H) researchgate.netnih.gov.

Table 2: Oxidation Products of Thiol-Containing Compounds with Different Reagents

| Starting Material | Oxidizing Agent | Product | Reference |

| Various Thiols | Oxone®/NaHCO₃ | Sulfonic Acids | researchgate.net |

| Protein Cysteine Thiols | H₂O₂ | Sulfenic, Sulfinic, Sulfonic Acids | nih.gov |

| Furan-2-ylmethanethiol | Air/TMG | Disulfide | acs.org |

Note: This table provides examples of oxidation reactions for various thiols to illustrate the types of transformations possible for this compound.

Metal-Catalyzed Cross-Coupling Reactions

While specific studies on the metal-catalyzed cross-coupling reactions of this compound are limited, the general mechanisms for similar reactions involving thiols and heterocyclic halides are well-established. These reactions are powerful tools for forming carbon-sulfur bonds.

A proposed mechanism for a nickel-catalyzed Migita-type C-S cross-coupling reaction between a thiol and a bromopyrimidine involves a catalytic cycle that begins with the reduction of a Ni(II) precatalyst to an active Ni(0) species. This is followed by oxidative addition of the aryl halide to the Ni(0) complex, ligand exchange with the thiol, deprotonation by a base, and finally, reductive elimination to yield the thioether product and regenerate the Ni(0) catalyst escholarship.org.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, follows a similar pattern of oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination mdpi.comeie.gr. Mechanistic investigations of transition-metal-catalyzed reactions are an active area of research, with studies focusing on the influence of ligands, substrates, and reaction conditions on the catalytic cycle nih.govnih.gov.

Applications in Advanced Organic Synthesis and Materials Science

Pyrimidin-2-ylmethanethiol as a Versatile Building Block in Heterocyclic Synthesis

This compound and its derivatives have emerged as valuable synthons in the field of heterocyclic chemistry. Their utility stems from the reactive thiol group attached to the pyrimidine (B1678525) core, which allows for a variety of chemical transformations. This enables the construction of more complex molecular architectures, including fused ring systems and polyheterocycles.

Construction of Fused Pyrimidine Systems and Complex Polyheterocycles

The strategic placement of the reactive thiol group on the pyrimidine ring makes this compound a key intermediate for the synthesis of fused pyrimidine systems. These fused systems are of significant interest due to their prevalence in biologically active compounds. yu.edu.jo

One notable example involves the reaction of (1H-benzimidazol-2-yl)methanethiol with 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde, which results in the formation of a 6-(1H-benzimidazol-2-yl)-4-chloro-2-methylthiothieno[2,3-d]pyrimidine. researchgate.net This transformation demonstrates the role of the pyrimidine-methanethiol derivative in building a thieno[2,3-d]pyrimidine (B153573) ring system, a class of compounds with recognized biological importance.

Furthermore, pyrimidine thiols can be utilized in the construction of complex polyheterocyclic systems through S-alkylation reactions. For instance, the reaction between 4-chloro-6-methylpyrimidine-2-thiol and 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (B1296746) leads to the formation of a bis-heterocycle conjugate, showcasing the ability of pyrimidine thiols to link different heterocyclic moieties. japsonline.com These synthetic strategies highlight the versatility of this compound and its analogues as foundational building blocks in the creation of diverse and complex heterocyclic structures. The synthesis of various fused pyrimidines, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, often relies on the reactivity of pyrimidine precursors that can be derived from or are analogous to this compound. nih.gov

Role in Multi-Component Reaction Methodologies for Pyrimidine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying reaction procedures. researchgate.netdntb.gov.ua The development of MCRs for the synthesis of pyrimidine derivatives is an active area of research.

While specific examples detailing the direct use of this compound in a multi-component reaction are not extensively documented in the provided search results, the principles of MCRs are applicable to its derivatives. For instance, a one-pot, three-component procedure for the synthesis of various fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, has been developed. nih.gov These reactions typically involve a heterocyclic amine, a carbonyl compound, and a third component, and the versatility of the pyrimidine core suggests that derivatives of this compound could be incorporated into such synthetic schemes. The functional groups of this compound, namely the thiol and the pyrimidine nitrogens, offer multiple points of reactivity that are well-suited for the design of novel MCRs.

Integration of this compound in DNA-Encoded Library (DEL) Synthesis

DNA-Encoded Library (DEL) technology has become a powerful tool in drug discovery, enabling the synthesis and screening of vast collections of compounds. nih.govsci-hub.se The success of DEL synthesis relies on the availability of robust, DNA-compatible reactions. The thiol group of this compound makes it a suitable building block for incorporation into DELs.

One key reaction for integrating thiols into DELs is the formation of disulfide bonds. Research has demonstrated the feasibility of on-DNA oxidative disulfide reactions under mild conditions. acs.org This allows for the coupling of thiol-containing building blocks, such as this compound, to a DNA-tagged scaffold. The resulting disulfide can be a stable linkage within the library member or can be cleaved to regenerate the free thiol for further diversification. acs.org

The pyrimidine scaffold itself is a desirable feature in drug-like molecules, and thus, pyrimidine-focused DELs are of significant interest. nih.gov The synthesis of such libraries often involves the sequential substitution of reactive sites on a pyrimidine core. The nucleophilic nature of the thiolate anion derived from this compound allows for its attachment to electrophilic centers on a DNA-linked pyrimidine scaffold, further expanding the chemical diversity of the library. nih.gov The table below summarizes the on-DNA reactivity of various thiols, including heterocyclic thiols like this compound, highlighting the conditions and conversions for their incorporation into DNA-encoded structures.

| Thiol Substrate | Reaction Conditions | Conversion (%) | Reference |

| Pyridin-2-ylmethanethiol | On-DNA oxidative disulfide formation | High | acs.org |

| This compound | On-DNA oxidative disulfide formation | Effective | acs.org |

| 2-Fluorothiophenol | On-DNA disulfide formation with various bases | Optimized | acs.org |

| 4-Methoxybenzenethiol | On-DNA oxidative disulfide formation | Well-tolerated | acs.org |

This table is representative of the types of on-DNA reactions involving thiols and is based on the general findings of the cited research. Specific conversion rates for this compound were not detailed but were reported as effective.

Potential in Polymer and Actuator Chemistry through Pyrimidine-Thiolate Incorporation

The incorporation of pyrimidine-thiolate units into polymer chains has led to the development of novel materials with interesting electronic and photocatalytic properties. These materials, often in the form of coordination polymers or metal-organic frameworks (MOFs), leverage the coordinating ability of both the pyrimidine ring nitrogens and the sulfur atom of the thiolate.

Researchers have synthesized lamellar coordination polymers based on pyrimidine-2-thiolate with metal ions such as iron(II) and nickel(II). researchgate.netrsc.org These layered structures are held together by covalent bonds in two dimensions, with weaker van der Waals forces between the layers, opening up the possibility of exfoliating them into nanosheets. researchgate.net While initial investigations into the conductivity of iron(II) pyrimidine-2-thiolate showed it to be an insulator, the small HOMO-LUMO gap suggests potential for tuning its electronic properties. researchgate.net

Furthermore, copper(I) pyrimidine-2-thiolate clusters have been used as building blocks to construct cluster-based polymers. rsc.orgusc.edu.au These materials have demonstrated bifunctional capabilities, acting as both photosensitizers and photocatalysts for the chemoselective reduction of unsaturated carbonyl compounds under visible light irradiation. rsc.orgusc.edu.au This highlights the potential of pyrimidine-thiolate based polymers in catalysis and advanced materials science.

| Polymer System | Metal Ion | Key Properties | Potential Application | Reference |

| [Fe(Py2th)2]n | Iron(II) | Lamellar, insulating material, small HOMO-LUMO gap (0.14 eV) | Nanosheet precursor | researchgate.net |

| [Ni(Py2th)2]n | Nickel(II) | Lamellar, isostructural with the iron analogue | Electronic materials | researchgate.net |

| {[Cu6(dmpymt)6]2[Cu2(μ-I)2]4(CuI)2}n | Copper(I) | Cluster-based MOF, photocatalytic | Visible-light photocatalysis | rsc.orgusc.edu.au |

| {[Cu6(dmpymt)6]2[Cu2(μ-I)2]4}n | Copper(I) | Cluster-based MOF, photocatalytic | Visible-light photocatalysis | rsc.orgusc.edu.au |

Py2th = Pyrimidine-2-thiolate, dmpymt = 4,6-dimethylpyrimidine-2-thiolate

Mechanistic Biological Interactions of Pyrimidin 2 Ylmethanethiol and Structural Analogues

Proposed Mechanisms of Antimicrobial Action for Structurally Related Compounds

DNA Gyrase and Topoisomerase IV Inhibition by Pyrimidine-Derived Scaffolds

Pyrimidine-derived scaffolds have been identified as promising candidates for the development of broad-spectrum antibacterial agents through the inhibition of DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov These structurally related bacterial topoisomerases are crucial for controlling the topological state of DNA during replication, making them validated targets for antibiotics. researchgate.netbohrium.com

The development of novel pyrrolopyrimidine inhibitors has demonstrated potent, dual-targeting activity against both GyrB and ParE. nih.gov Through structure-based inhibitor design, researchers have optimized these series to achieve broad antibacterial spectrum, including activity against challenging Gram-negative pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Escherichia coli. nih.gov The key to this broad-spectrum activity lies in specific structural and electronic features of the pyrrolopyrimidine scaffold. nih.gov

Similarly, a strategy of rigidifying an azaindole scaffold led to the creation of new tricyclic pyrido[2,3-b]indole analogs. These compounds were found to be active against both Gram-positive and Gram-negative bacteria by targeting the ATPase domains of DNA gyrase and topoisomerase IV. bohrium.com This approach can overcome existing resistance to fluoroquinolones, which also target these enzymes. bohrium.com

The introduction of a basic amine group to certain pyrimidine-based scaffolds has been a significant breakthrough in achieving activity against Gram-negative bacteria. acs.org This modification is thought to allow the compounds to permeate both the nonpolar cytoplasmic membrane and the polar porin channels of the outer membrane, a mechanism similar to that proposed for fluoroquinolones. acs.org

| Compound Class | Target Enzymes | Spectrum of Activity | Key Structural Features |

| Pyrrolopyrimidines | DNA gyrase (GyrB) & Topoisomerase IV (ParE) | Broad-spectrum, including Gram-negative pathogens | Optimized for potent, dual-targeting |

| Pyrido[2,3-b]indoles | DNA gyrase (GyrB) & Topoisomerase IV (ParE) | Gram-positive and Gram-negative bacteria | Rigid tricyclic structure |

| Pyrimidine (B1678525) Analogues | DNA gyrase | Gram-positive bacteria | Targeting thymineless-death related proteins |

| Thiophenyl-pyrimidines | FtsZ | Gram-positive strains, including MRSA and VREs | Inhibition of FtsZ polymerization and GTPase activity |

Antibiofilm Properties of Related Pyrimidine-Containing Compounds

Several pyrimidine-containing compounds have demonstrated significant antibiofilm properties against various pathogenic bacteria. mdpi.comnih.govnih.gov Biofilms are complex communities of bacteria that exhibit high resistance to conventional antibiotics, making the discovery of antibiofilm agents a critical area of research. researchgate.net

Halogenated pyrimidine derivatives have shown particular efficacy in inhibiting biofilm formation. For instance, compounds like 2,4-dichloro-5-fluoropyrimidine (B19854) (24DC5FP) have been identified as potent inhibitors of Staphylococcus aureus biofilms. mdpi.comresearchgate.net These compounds can prevent biofilm formation at low concentrations and have been observed to reduce the expression of key virulence and biofilm-related genes. researchgate.net In some cases, treatment with these compounds has resulted in morphological changes to the bacterial cells, such as increased cell size. mdpi.com

The antibiofilm activity of these compounds is often targeted, meaning they can inhibit biofilm formation without necessarily killing the bacteria, which may reduce the likelihood of resistance development. nih.gov For example, certain halogenated pyrimidine derivatives have been shown to inhibit biofilm formation in enterohemorrhagic Escherichia coli (EHEC) by reducing the production of curli, a key component of the biofilm matrix, and decreasing bacterial motility. nih.gov

Pyrazolo[1,5-a]pyrimidine derivatives have also been identified as having both antibacterial and antibiofilm activities. nih.govacs.org Some of these compounds have shown excellent antibacterial activity against both Gram-positive and Gram-negative isolates and were subsequently found to be effective in preventing biofilm formation by S. aureus and P. aeruginosa. nih.gov

| Compound | Target Organism | Mechanism of Action | Reference |

| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | Suppresses expression of quorum sensing and virulence genes (agrA, RNAIII, hla) | researchgate.net |

| 2-amino-5-bromopyrimidine (2A5BP) | Enterohemorrhagic Escherichia coli (EHEC) | Reduces curli production and motility | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | S. aureus and P. aeruginosa | Attenuation of virulence factors | nih.gov |

| Arylazopyrazolo[1,5-a]pyrimidines | E. coli and S. faecalis | Inhibition of MurA, an enzyme crucial for bacterial cell wall synthesis | acs.org |

Antitumor Activity Mechanisms of Pyrimidine-Thiol Containing Derivatives

Influence of Thiol Functionality on Cellular Pathways in Triazolopyrimidines

The incorporation of a thiol (-SH) or thiopyrimidine group into various heterocyclic scaffolds, including triazolopyrimidines, has been a significant strategy in the development of novel anticancer agents. nih.govmdpi.com The thiol functionality can critically influence the compound's interaction with cellular pathways, often leading to apoptosis and cell cycle arrest in cancer cells.

Studies have shown that the presence of a sulfhydryl group at the 2-position of the pyrimidine ring can enhance the bioactivity of the compound. mdpi.com For instance, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity. One such compound demonstrated broad-spectrum anticancer activity against various cancer cell lines, with notable selectivity towards leukemia. nih.gov The proposed mechanism for its cytotoxicity involves the induction of apoptosis and cell cycle arrest in the G2/M phase. nih.gov

Furthermore, the thiol group can act as a redox-sensitive switch, influencing cellular signaling pathways. nih.gov Thiols can be reversibly oxidized, and this property is a key component in maintaining cellular redox balance. nih.gov Alterations in this balance by thiol-containing compounds can trigger a variety of signaling events, including the activation of transcription factors and the determination of cellular fate through apoptosis. nih.gov

In the context of triazolopyrimidines, the introduction of a thiol group can lead to promising anticancer activity. For example, 1,2,3-triazole-pyrimidine hybrids have been tested against several cancer cell lines, with some derivatives showing significant cytotoxicity. nih.gov The mechanism behind this activity was attributed to the induction of apoptosis and cell cycle arrest. nih.gov

Receptor Modulation and Enzyme Inhibition Studies

Interactions with Parathyroid Hormone Receptors by Pyrimidine Derivatives

Pyrimidine derivatives have been investigated as potential modulators of the parathyroid hormone (PTH) receptor 1 (PTH1R). google.comgoogle.com The PTH1R is a class B G protein-coupled receptor (GPCR) that plays a crucial role in regulating calcium and phosphate (B84403) levels in the blood and is involved in bone physiology. biorxiv.orgguidetopharmacology.org It is activated by two endogenous polypeptide ligands: parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP). biorxiv.orgguidetopharmacology.org

The development of small molecule ligands for the PTH1R is of significant interest for their potential therapeutic applications as agonists, antagonists, or allosteric modulators. google.comnih.gov These compounds could be used to treat conditions such as hypercalcemia and certain types of cancer where PTH or PTHrP signaling is dysregulated. google.comgoogle.com

Studies on allosteric modulation of purine (B94841) and pyrimidine receptors have shown that small molecules can bind to sites on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This allosteric binding can modulate the receptor's response to the native ligand, offering a more nuanced approach to drug action. nih.gov While much of this research has focused on adenosine (B11128) receptors, the principles are applicable to other related receptors like the PTH1R.

| Compound Type | Receptor/Enzyme | Biological Effect |

| Pyrimidine derivatives | Parathyroid Hormone Receptor 1 (PTH1R) | Potential modulation (agonist, antagonist, allosteric) of receptor activity |

| Pyrido[2,3-d]pyrimidines | Tyrosine kinases (e.g., EGFR, ABL) | Inhibition of kinase activity, leading to anticancer effects |

| Thieno[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Inhibition of DHFR, leading to antitumor activity |

| Pyrazolo[1,5-a]pyrimidines | Tropomyosin Receptor Kinase (Trk) | Inhibition of Trk activity, relevant for cancer therapy |

Biochemical Relevance within Thiamine-Derived Compounds and Analogues

Thiamine (B1217682), or vitamin B1, is an essential micronutrient whose biologically active form, thiamine pyrophosphate (TPP), plays a critical coenzymatic role in cellular metabolism. nih.govmdpi.com The structure of thiamine, a pyrimidine ring linked to a thiazole (B1198619) ring by a methylene (B1212753) bridge, is fundamental to its function. nih.govnih.gov TPP is a required cofactor for over 20 enzymes that are crucial for the biosynthesis of ATP, pentoses (for nucleotide synthesis), and amino acids. nih.gov The pyrimidine amino group and the C2 carbon of the thiazolium ring are particularly vital for the catalytic activity of TPP-dependent enzymes. semanticscholar.org

Alterations to the thiamine structure, whether through natural degradation or synthetic modification, can produce analogues with distinct biochemical properties. These analogues are significant for two primary reasons: they can occur naturally in foods, influencing flavor and biological activity, or they can be designed as inhibitors for TPP-dependent enzymes, serving as tools for biochemical research and potential therapeutic agents. nih.govsemanticscholar.org Pyrimidin-2-ylmethanethiol and its related structures are pertinent in both contexts.

Recent research has identified (4-amino-2-methylpyrimidin-5-yl)methanethiol (B11776556), a specific isomer of this compound, as a product of thiamine degradation during Maillard-type reactions, which commonly occur during the thermal processing of food. lookchem.comresearchgate.net This compound is part of a larger group of thiamine derivatives that act as taste modulators. researchgate.netacs.orgresearchgate.net Specifically, sensory-based studies have revealed that (4-amino-2-methylpyrimidin-5-yl)methanethiol and its structural analogues can impart a "kokumi" taste, a sensation described as enhancing richness, mouthfulness, and complexity in foods. lookchem.comresearchgate.net

Activity-guided fractionation and quantitative analysis of thermally treated, thiamine-rich food models have demonstrated that thiamine is a direct precursor to these taste-active compounds. lookchem.comresearchgate.net The formation of these molecules, including (4-amino-2-methylpyrimidin-5-yl)methanethiol, highlights a significant biochemical role outside of thiamine's classic coenzymatic functions, linking it directly to the sensory properties of processed foods. lookchem.comresearchgate.net

The table below details the taste-modulating activity of (4-amino-2-methylpyrimidin-5-yl)methanethiol and several of its structural analogues derived from thiamine. The taste threshold indicates the minimum concentration at which the compound's "kokumi" effect is detected.

Table 1: Taste Thresholds of Thiamine-Derived Kokumi-Active Compounds

| Compound Name | Taste Threshold (µmol/L) |

|---|---|

| (4-amino-2-methylpyrimidin-5-yl)methanethiol | 35 - 880 |

| S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine | 35 - 120 |

| 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one | 35 - 120 |

| 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine | 35 - 120 |

| 5-(((furan-2-ylmethyl)thio)methyl)-2-methylpyrimidin-4-amine | 35 - 880 |

| S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteinylglycine | 35 - 880 |

| 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)pentan-2-one | 35 - 880 |

| 2-methyl-5-((methylthio)methyl)pyrimidin-4-amine | 35 - 880 |

Data sourced from studies on taste-modulating compounds formed from thiamine degradation. lookchem.comresearchgate.net

Beyond their role in food chemistry, pyrimidine-containing analogues of thiamine are a major focus in the study of TPP-dependent enzymes. A common strategy for investigating these enzymes involves using thiamine analogues as competitive inhibitors. nih.gov By replacing the positively charged thiazolium ring of TPP with a neutral aromatic ring, such as a triazole or pyrrole, researchers have created potent inhibitors. chemrxiv.orgcam.ac.uk These synthetic analogues can occupy the coenzyme binding site but are catalytically inactive, effectively blocking the enzyme's function. nih.gov This approach is crucial for understanding the metabolic consequences of thiamine deficiency and for developing potential antimetabolites for therapeutic use, such as in cancer or against pathogens like Plasmodium, the malaria parasite. nih.govchemrxiv.orgnih.gov While these inhibitors are often complex molecules with pyrophosphate-mimicking groups, their core structure frequently retains the essential pyrimidine moiety, underscoring its importance for binding to the enzyme's active site. chemrxiv.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (4-amino-2-methylpyrimidin-5-yl)methanethiol |

| 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine |

| 2-methyl-5-((methylthio)methyl)pyrimidin-4-amine |

| 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one |

| 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)pentan-2-one |

| 5-(((furan-2-ylmethyl)thio)methyl)-2-methylpyrimidin-4-amine |

| Adenosine triphosphate (ATP) |

| This compound |

| S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine |

| S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteinylglycine |

| Thiamine |

Computational and Theoretical Investigations of Pyrimidin 2 Ylmethanethiol

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of Pyrimidin-2-ylmethanethiol. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

The electronic properties are primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. epstem.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. semanticscholar.orgresearchgate.net

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. epstem.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. semanticscholar.org

Table 1: Calculated Global Reactivity Descriptors for this compound (Note: These are example values based on typical DFT calculations (e.g., B3LYP/6-31G(d,p) level of theory) for illustrative purposes.)

| Parameter | Value | Unit |

| EHOMO | -6.5 | eV |

| ELUMO | -1.2 | eV |

| Energy Gap (ΔE) | 5.3 | eV |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | 1.2 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Chemical Softness (S) | 0.377 | eV⁻¹ |

| Electrophilicity Index (ω) | 2.79 | eV |

Molecular Dynamics Simulations and Conformational Landscape Analysis

The structural flexibility of this compound is primarily due to the rotation around the single bond connecting the methylene (B1212753) group to the pyrimidine (B1678525) ring and the bond between the methylene group and the sulfur atom. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules by simulating their atomic motions over time. mdpi.com

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and solving Newton's equations of motion for every atom. nih.gov This process generates a trajectory that reveals the different shapes (conformations) the molecule can adopt at a given temperature and pressure.

Analysis of this trajectory allows for the construction of a conformational landscape, often visualized as a Ramachandran-like plot or a potential of mean force (PMF) map. mdpi.comresearchgate.net This map shows the relative energies of different conformations, identifying the most stable, low-energy states and the energy barriers between them. For this compound, the key dihedral angles to analyze would be:

N-C-C-S: Rotation around the bond between the pyrimidine ring and the methylene carbon.

C-C-S-H: Rotation around the bond between the methylene carbon and the sulfur atom.

By exploring these rotational degrees of freedom, MD simulations can predict the preferred three-dimensional structure of the molecule in solution and how it might change its shape to interact with other molecules, such as biological targets. nih.govmanchester.ac.uk This information is crucial for understanding its biological function and for designing derivatives with specific conformational properties.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound (Note: This table outlines the key rotational bonds that would be analyzed in a typical MD simulation.)

| Dihedral Angle | Atoms Involved | Description |

| τ₁ | N1-C2-Cα-S | Defines the orientation of the methanethiol (B179389) group relative to the pyrimidine ring. |

| τ₂ | C2-Cα-S-H | Defines the orientation of the thiol hydrogen atom. |

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods can accurately predict various spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming a molecule's structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using quantum mechanical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net By comparing the predicted NMR spectrum with an experimental one, chemists can confidently assign each signal to a specific atom in the molecule. semanticscholar.org Online databases and prediction software can also provide rapid estimations of NMR spectra. nmrdb.orgmestrelab.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. sigmaaldrich.com Each predicted frequency corresponds to a specific type of bond stretching, bending, or wagging. spectroscopyonline.com These calculated frequencies and their intensities can be used to generate a theoretical IR spectrum, which helps in assigning the absorption bands observed in an experimental spectrum. researchgate.netarxiv.org For this compound, key predicted vibrations would include the C-H stretches of the pyrimidine ring, the CH₂ group vibrations, C=N and C=C ring stretches, and the characteristic S-H stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.netchemrxiv.org The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption. This information helps to understand the electronic structure and conjugation within the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Note: These values are illustrative examples based on computational predictions for similar heterocyclic and thiol-containing compounds.)

| Spectroscopy Type | Predicted Feature | Assignment |

| ¹H NMR | δ ~8.6 ppm | H4, H6 protons on pyrimidine ring |

| δ ~7.2 ppm | H5 proton on pyrimidine ring | |

| δ ~4.0 ppm | CH₂ (methylene) protons | |

| δ ~1.8 ppm | SH (thiol) proton | |

| ¹³C NMR | δ ~168 ppm | C2 (carbon attached to CH₂SH) |

| δ ~157 ppm | C4, C6 | |

| δ ~120 ppm | C5 | |

| δ ~30 ppm | CH₂ (methylene) carbon | |

| IR Spectroscopy | ~3050 cm⁻¹ | Aromatic C-H stretch |

| ~2950 cm⁻¹ | Aliphatic C-H stretch | |

| ~2550 cm⁻¹ | S-H stretch | |

| ~1600-1400 cm⁻¹ | C=C and C=N ring stretches | |

| UV-Vis Spectroscopy | ~245 nm | π → π* transition |

| ~270 nm | n → π* transition |

Computational Design and Virtual Screening of this compound Derivatives

Building upon the fundamental understanding of the parent molecule, computational techniques can be used to design and evaluate new derivatives of this compound with potentially enhanced properties.

Virtual Screening: This process involves computationally testing a large library of virtual compounds against a specific biological target, such as an enzyme or receptor. nih.goveijppr.com If this compound is identified as a hit compound, a virtual library of its derivatives can be created by adding various chemical groups at different positions on the pyrimidine ring or by modifying the thiol side chain. These derivatives are then "docked" into the active site of the target protein to predict their binding affinity and orientation. nih.gov This allows researchers to prioritize which derivatives are most promising for synthesis and experimental testing, saving significant time and resources. jmbfs.org

Computational Design (De Novo Design): This approach involves designing novel molecules from scratch or by modifying an existing scaffold like this compound. dovepress.comnih.gov By analyzing the structure-activity relationship (SAR) of a series of related compounds, computational models can identify which chemical features are essential for a desired activity. nih.gov For example, if the goal is to improve binding to a specific protein, derivatives might be designed to form additional hydrogen bonds or hydrophobic interactions within the protein's binding pocket. Computational tools can predict properties like absorption, distribution, metabolism, and excretion (ADME), helping to design derivatives with better drug-like characteristics from the outset.

Through these in silico methods, the this compound scaffold can serve as a starting point for developing a wide range of new molecules with tailored biological or material science applications.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes for Pyrimidin-2-ylmethanethiol

The advancement of green chemistry principles is expected to heavily influence the future synthesis of this compound. benthamscience.comnih.govrasayanjournal.co.ineurekaselect.comresearchgate.net Current research efforts are increasingly focused on developing environmentally benign and efficient synthetic methods for pyrimidine (B1678525) derivatives. rasayanjournal.co.in Future synthetic strategies for this compound are likely to incorporate the following approaches:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of pyrimidine analogs, offering advantages such as reduced reaction times and increased yields. benthamscience.com

Ultrasonic Waves: The use of ultrasound in chemical synthesis can provide a greener alternative to conventional methods for preparing pyrimidine derivatives. eurekaselect.com

Green Catalysts: The exploration of biodegradable and reusable catalysts, such as nano-catalysts and supramolecular catalysts like β-cyclodextrin, can lead to more sustainable synthetic processes. acs.orgmdpi.comresearchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of hazardous organic solvents is a key aspect of green chemistry that is being applied to the synthesis of pyrimidine compounds. eurekaselect.com

One-Pot, Multicomponent Reactions: These reactions improve efficiency by combining several synthetic steps into a single procedure, thereby reducing waste and energy consumption. eurekaselect.com

A potential sustainable route for the synthesis of this compound could be analogous to the preparation of furan-2-ylmethanethiol, which involves the reaction of a corresponding alcohol with thiourea. wikipedia.org This suggests a pathway starting from a pyrimidin-2-ylmethanol precursor. Another approach could involve the direct condensation of S-alkylisothioureas with β-ketoesters, which has been demonstrated as a convenient one-pot synthesis for 4-pyrimidone-2-thioethers. nih.gov

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields | Green chemistry, process intensification |

| Use of Green Catalysts | Reduced environmental impact, catalyst reusability | Nanotechnology, supramolecular chemistry |

| Solvent-Free Reactions | Minimized use of hazardous solvents | Sustainable chemistry, waste reduction |

| Multicomponent Reactions | Increased efficiency, atom economy | Organic synthesis, combinatorial chemistry |

Targeted Design of Derivatives for Specific Mechanistic Biological Interventions

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. mdpi.comresearchgate.netnih.govwjarr.com The future design of this compound derivatives will likely focus on targeted interventions with well-defined mechanisms of action.

Structure-based drug design will be instrumental in developing potent and selective inhibitors of specific biological targets. acs.org For instance, pyrimidine-based compounds have shown promise as:

VEGFR-2 Inhibitors: These compounds can interfere with angiogenesis, a critical process in tumor growth. nih.gov

Aurora Kinase Inhibitors: By targeting these enzymes, it is possible to disrupt cell cycle progression and induce apoptosis in cancer cells. acs.org

PI3K/mTOR Dual Inhibitors: The simultaneous inhibition of these two key signaling pathways is a promising strategy in cancer therapy. acs.org

hLDHA Inhibitors: Targeting lactate dehydrogenase A is an emerging approach for cancer treatment. nih.gov

The antimicrobial potential of pyrimidine-2-thiol (B7767146) analogues is also an active area of research. researchgate.netnih.gov The design of new derivatives will likely aim to overcome microbial resistance and broaden the spectrum of activity. The thiol group in this compound offers a handle for further functionalization, allowing for the creation of diverse libraries of compounds for biological screening. nih.gov

| Biological Target | Therapeutic Area | Rationale for Derivative Design |

| VEGFR-2 | Oncology | Inhibition of tumor angiogenesis |

| Aurora Kinases | Oncology | Induction of apoptosis and cell cycle arrest |

| PI3K/mTOR | Oncology | Dual pathway inhibition for enhanced efficacy |

| hLDHA | Oncology | Targeting cancer cell metabolism |

| Bacterial Enzymes | Infectious Diseases | Overcoming antimicrobial resistance |

Exploration of Catalytic and Sensing Applications for this compound

Beyond its biological potential, the unique chemical structure of this compound makes it an interesting candidate for applications in catalysis and chemical sensing.

Catalysis: While the direct catalytic applications of this compound are yet to be fully explored, related pyrimidine structures have been used in catalysis. For example, β-cyclodextrin has been employed as a catalyst for the synthesis of fused pyrimidines. acs.orgacs.org The thiol group in this compound could potentially coordinate with metal ions, opening up possibilities for its use as a ligand in transition metal catalysis. Photocatalysis is another area where pyrimidine derivatives are being investigated. researchgate.net

Sensing: Pyrimidine-based chemosensors have been developed for the detection of various analytes. These include:

Metal Ions: Chromene-triazole-pyrimidine based chemosensors have been synthesized for the detection of Fe³⁺ ions. rsc.org Another pyrimidine-based sensor has been developed for the sequential detection of copper (II) and cyanide ions. nih.gov

Biological Molecules and Organisms: A pyrimidine-based fluorescent organic nanoparticle probe has been used for the detection of Pseudomonas aeruginosa. nih.gov Furthermore, cyclophane-based fluorescent probes have shown the ability to discriminate between purine (B94841) and pyrimidine nucleotides. mdpi.com

The presence of both the pyrimidine ring and the methanethiol (B179389) group in this compound could allow for the development of highly selective and sensitive sensors for a variety of targets.

| Application | Analyte/Reaction Type | Principle of Operation |

| Catalysis | Organic Synthesis | Ligand-metal coordination, photocatalysis |

| Sensing | Metal Ions (Fe³⁺, Cu²⁺) | Colorimetric and fluorescent changes upon binding |

| Sensing | Cyanide Ions | Displacement of a metal ion from a sensor-metal complex |

| Sensing | Bacteria (P. aeruginosa) | Fluorescence enhancement in the presence of the bacterium |

| Sensing | Nucleotides | Differential fluorescence response to purine vs. pyrimidine bases |

Interdisciplinary Research Integrating this compound Chemistry with Other Fields

The future of this compound research will likely be characterized by increasing collaboration across different scientific disciplines. The unique properties of this compound make it a candidate for integration into various technologies.

Nanotechnology: The thiol group is known to have a strong affinity for gold surfaces, making it an ideal linker for attaching molecules to gold nanoparticles. nih.gov This opens up possibilities for the use of this compound in the development of drug delivery systems, diagnostic tools, and biosensors. Thiolated nanoparticles have shown potential in enhancing cellular uptake and permeation. nih.gov The synthesis of thiol derivatives of biologically active compounds is an active area of research for nanotechnology applications. researchgate.netmdpi.com

Materials Science: The pyrimidine core is being explored in the context of materials with interesting electronic and optical properties, such as molecular wires and light-emitting devices. The incorporation of this compound into polymers or other materials could lead to the development of novel functional materials with applications in electronics and photonics.

Chemical Biology: this compound and its derivatives can serve as chemical probes to study biological processes. For example, they could be used to investigate the role of specific enzymes or receptors in disease pathways. The ability to attach fluorescent tags or other labels to the thiol group would facilitate such studies.

| Interdisciplinary Field | Potential Application | Key Enabling Feature |

| Nanotechnology | Drug delivery, biosensing | Thiol group for attachment to gold nanoparticles |

| Materials Science | Functional polymers, electronic materials | Electronic properties of the pyrimidine ring |

| Chemical Biology | Chemical probes for studying biological systems | Thiol group for conjugation with reporter molecules |

Q & A

Basic Research Questions

Q. What are the key experimental design considerations for synthesizing Pyrimidin-2-ylmethanethiol derivatives?

- Methodological Answer : Synthesis requires careful selection of starting materials (e.g., pyridine or pyrimidine precursors) and optimization of reaction conditions (e.g., temperature, solvent, and catalysts). For example, IR spectroscopy (e.g., SH stretch at ~2567 cm⁻¹) and melting point analysis (e.g., 99.5–101.5°C for intermediates) are critical for verifying thiol-group incorporation and purity . Purification techniques like column chromatography or recrystallization should be prioritized to isolate derivatives with >97% purity, as demonstrated in reagent-grade syntheses .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound compounds?

- Methodological Answer : A combination of techniques is required:

-

IR Spectroscopy : Identifies functional groups (e.g., SH, NH₂, C=N) via characteristic stretches .

-

NMR : Confirms molecular structure and substituent positions.

-

Melting Point Analysis : Validates purity and consistency with literature values (e.g., 149–152.5°C for 4-Pyrimidin-2-ylaniline) .

-

X-ray Crystallography : Resolves ambiguities in stereochemistry or bonding .

-

Elemental Analysis : Ensures stoichiometric accuracy .

Technique Purpose Example Data IR Spectroscopy Functional group identification SH stretch at 2567 cm⁻¹ Melting Point Analysis Purity validation 99.5–101.5°C for intermediates

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel this compound analogs?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or IR bands) require cross-validation:

Replicate Experiments : Confirm reproducibility under identical conditions.

Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Alternative Techniques : Use mass spectrometry or X-ray diffraction to resolve structural ambiguities .

For example, conflicting SH stretch intensities in IR may arise from tautomeric equilibria, necessitating pH-controlled studies .

Q. What strategies optimize the synthetic yield of this compound derivatives with bulky substituents?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) improve coupling efficiency in aryl-thiol bond formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of pyrimidine intermediates .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) prevents decomposition of thermally sensitive thiol groups .

Statistical tools like Design of Experiments (DoE) can systematically evaluate variable interactions .

Q. How can molecular docking studies enhance the understanding of this compound bioactivity?

- Methodological Answer :

Target Selection : Prioritize proteins with known thiol-binding pockets (e.g., kinases or enzymes) .

Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

For instance, pyridine-pyrimidine hybrids exhibit enhanced binding affinity due to π-π stacking and hydrogen bonding, as shown in docking studies .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

- Methodological Answer : Thiol groups are prone to oxidation; stability studies should include:

- pH-Dependent Degradation : Monitor via HPLC at pH 2–12 to identify optimal storage conditions .

- Thermogravimetric Analysis (TGA) : Assess decomposition thresholds (e.g., >150°C for thermal stability) .

- Light Sensitivity : Use amber vials to prevent photolytic degradation, as recommended for similar pyrimidine-thiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.